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molecular formula C13H18O4 B8622585 Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoate CAS No. 27961-57-5

Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoate

Cat. No. B8622585
M. Wt: 238.28 g/mol
InChI Key: OSVOHKIUFXQNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04061771

Procedure details

To 36.2 g (0.55 mole) of purified zinc dust is added portionwise a solution of 80 g p-anisaldehyde (0.58 mole) in 80 ml of anhydrous benzene, 20 ml anhydrous ether and 98 g (0.54 mole) of ethyl 2-bromopropionate from a separatory funnel. About 15 ml of this solution is added to the zinc and the flask is warmed until the reaction starts and then heating is removed and allowed to continue exothermally. The addition takes about an hour. The reaction mixture is refluxed for 40 minutes and then cooled in an ice bath and hydrolyzed by the addition of 250 ml of cold 10% sulfuric acid with vigorous stirring. The acid layer is drawn off and the benzene solution is extracted twice with 63 ml of 5% sulfuric acid followed by 30 ml of 10% sodium carbonate solution, then with 3 × 30 ml of 5% sulfuric acid, and finally with 2 × 30 ml of water. The combined acid solution is extracted with 2 × 100 ml of ether and the combined ether and benzene solution is washed with 2 × 50 ml of saturated sodium chloride, then it is dried over sodium sulfate for 11/2 hours and filtered. Most of the solvent is removed on an evaporator. The rest is distilled under vacuum to obtain ethyl β-(p-methoxyphenyl)-β-hydroxy-α-methylpropionate.
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
36.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.Br[CH:12]([CH3:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C1C=CC=CC=1.CCOCC.[Zn]>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH:1]([OH:10])[CH:12]([CH3:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:3][CH:4]=1

Inputs

Step One
Name
solution
Quantity
15 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)=O
Name
Quantity
98 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
36.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the flask is warmed until the reaction starts
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
is removed
ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
takes about an hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath and hydrolyzed by the addition of 250 ml of cold 10% sulfuric acid with vigorous stirring
EXTRACTION
Type
EXTRACTION
Details
the benzene solution is extracted twice with 63 ml of 5% sulfuric acid
EXTRACTION
Type
EXTRACTION
Details
The combined acid solution is extracted with 2 × 100 ml of ether
WASH
Type
WASH
Details
the combined ether and benzene solution is washed with 2 × 50 ml of saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
it is dried over sodium sulfate for 11/2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Most of the solvent is removed on an evaporator
DISTILLATION
Type
DISTILLATION
Details
The rest is distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(C(=O)OCC)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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